2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride
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Overview
Description
2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride is a chemical compound with the molecular formula C5H12NO3P·HCl. It is also known by its IUPAC name, (dimethylphosphoryl)methyl)glycine hydrochloride . This compound is characterized by its unique structure, which includes a dimethylphosphoryl group attached to a glycine backbone. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride typically involves the reaction of glycine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then acidified with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The phosphoryl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **(Dimethylphosphoryl)methyl)alanine hydrochloride
- **(Dimethylphosphoryl)methyl)valine hydrochloride
- **(Dimethylphosphoryl)methyl)leucine hydrochloride
Uniqueness
2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride is unique due to its specific structure, which includes a glycine backbone and a dimethylphosphoryl group. This combination imparts distinct chemical properties, making it valuable for various research applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a versatile reagent in chemical synthesis and biological studies .
Properties
IUPAC Name |
2-(dimethylphosphorylmethylamino)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO3P.ClH/c1-10(2,9)4-6-3-5(7)8;/h6H,3-4H2,1-2H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJGWYRSZCALND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CNCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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